B1574324 DS-7423

DS-7423

カタログ番号: B1574324
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor this compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

科学的研究の応用

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), exhibits significant antitumor effects, particularly in ovarian clear cell adenocarcinomas (OCCA). It effectively inhibits PI3Kα and mTOR, among other isoforms, and has shown promise in preclinical trials. In ovarian clear cell adenocarcinoma cell lines, this compound induced TP53-dependent apoptosis more effectively in lines without TP53 mutations, suggesting its potential as a targeted therapy for OCCA (Kashiyama et al., 2014).

Phase I Clinical Trials in Japanese Patients with Advanced Solid Tumors

A phase I clinical trial of this compound was conducted in Japanese patients with advanced solid tumors. The study focused on safety, pharmacokinetics, and pharmacodynamics to determine the maximum tolerated dose and recommended phase II dose. This compound showed evidence of anticancer activity and disease stabilization, although the maximum tolerated dose was not reached in the study (Yokota et al., 2014).

Global Harmonization of Phase I Oncology Trials

A study called for global harmonization of phase I oncology trials, using the example of two parallel first-in-human phase I studies of this compound conducted in the United States and Japan. This study aimed to determine the safety, pharmacokinetics, and efficacy of this compound in different populations, emphasizing the need for standardized approaches in clinical trials for effective global drug development (Yokota et al., 2017).

特性

外観

Solid powder

同義語

DS7423;  DS 7423;  DS-7423; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。